Product packaging for delta-Amyrin acetate(Cat. No.:CAS No. 51361-60-5)

delta-Amyrin acetate

Cat. No.: B198114
CAS No.: 51361-60-5
M. Wt: 468.8 g/mol
InChI Key: HPCVECTWKNBXCO-IUJOGEKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pentacyclic Titerpenoids in Phytochemistry

Pentacyclic triterpenoids are a major class of natural products, characterized by a 30-carbon skeleton arranged in five rings. wikipedia.orgqmul.ac.uk These compounds are biosynthesized in plants from the isoprenoid pathway and are widely distributed throughout the plant kingdom, often found in the form of free acids, esters, or glycosides in plant leaves, bark, and fruit peels. nih.gov

Structurally, pentacyclic triterpenoids are diverse and are generally classified into three main groups based on their carbon skeleton: oleanane (B1240867), ursane, and lupane (B1675458) types. wikipedia.org Delta-amyrin (B1253152) belongs to the oleanane skeleton group. wikipedia.org These compounds play various roles in plants, including acting as defensive agents against pathogens and herbivores. wikipedia.org

In the realm of phytochemistry, pentacyclic triterpenoids are of significant interest due to their wide range of biological activities, which include anti-inflammatory, antimicrobial, antiviral, and antitumor properties. qmul.ac.uknih.gov Prominent examples of biologically active pentacyclic triterpenoids include oleanolic acid, ursolic acid, and betulinic acid, which are precursors in the biosynthesis of other compounds. wikipedia.org The structural complexity and diverse functionalities of these molecules make them a rich source for the discovery of new therapeutic agents. nih.gov

Significance of delta-Amyrin Acetate (B1210297) in Advanced Phytochemical Investigations

The significance of delta-amyrin acetate in advanced phytochemical investigations lies in its role as a specific chemical marker and a subject of biosynthetic and metabolic engineering studies. Its isolation and characterization from various plant sources contribute to the chemotaxonomic classification of plants, helping to establish evolutionary relationships between different species.

Advanced analytical techniques are crucial for the isolation and structural elucidation of this compound and its isomers. Methods such as flash column chromatography, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 2D NMR), and mass spectrometry are employed to accurately identify and characterize these compounds from complex plant extracts. These sophisticated methods allow for the differentiation between closely related amyrin esters, which is essential for understanding their specific biological roles.

Furthermore, the study of the biosynthesis of amyrins, including delta-amyrin, has advanced with the identification and characterization of key enzymes like delta-amyrin synthase. wikipedia.org This enzyme catalyzes the cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene to form delta-amyrin, along with alpha- and beta-amyrin (B1666858). wikipedia.org Understanding the mechanisms of these enzymes opens up possibilities for metabolic engineering in plants to enhance the production of specific high-value triterpenoids. nih.gov By manipulating the genes responsible for these biosynthetic pathways, researchers aim to increase the yield of compounds like this compound for further pharmacological investigation.

Recent research has also explored the interaction of amyrin acetates with biological macromolecules. For instance, studies on α-amyrin acetate have utilized techniques like UV-Vis spectroscopy, circular dichroism, and fluorescence emission spectroscopy to investigate its binding to DNA, revealing a preference for the minor groove. nih.gov Such investigations provide insights into the potential mechanisms of action for the biological activities of these compounds and highlight the importance of advanced biophysical techniques in modern phytochemical research.

Chemical Properties of Amyrin Acetates

PropertyValue
This compound
Molecular FormulaC32H52O2
Molecular Weight468.77 g/mol
CAS Number51361-60-5
alpha-Amyrin (B196046) Acetate
Molecular FormulaC32H52O2
Molecular Weight468.77 g/mol
CAS Number863-76-3
beta-Amyrin Acetate
Molecular FormulaC32H52O2
Molecular Weight468.77 g/mol
CAS Number1616-93-9

Natural Sources of Amyrin Derivatives

CompoundPlant Source(s)
delta-AmyrinScaevola floribunda chemicalbook.com
This compoundScaevola floribunda chemicalbook.com
alpha-AmyrinFicus exasperata journalbji.com, Dandelion coffee wikipedia.org
alpha-Amyrin AcetateFicus exasperata journalbji.com, Alstonia boonei nih.gov
beta-AmyrinAlstonia boonei nih.gov
beta-Amyrin AcetateFicus sycomorous , Alstonia boonei nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52O2 B198114 delta-Amyrin acetate CAS No. 51361-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51361-60-5

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h24-26H,10-20H2,1-9H3/t24?,25-,26+,29-,30+,31-,32-/m1/s1

InChI Key

HPCVECTWKNBXCO-IUJOGEKDSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CCC4=C5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C

Appearance

Powder

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Delta Amyrin Acetate

Chromatographic Strategies for Extraction and Purification

The isolation and purification of delta-amyrin (B1253152) acetate (B1210297) from its natural sources rely heavily on various chromatographic techniques. These methods separate the compound from a complex mixture of other plant metabolites.

Column chromatography is a fundamental technique for the purification of delta-amyrin acetate from crude plant extracts. nih.gov In a typical procedure, the dried and powdered plant material, such as the stems of Cissus quadrangularis, is first extracted with a solvent like ethyl acetate. phcogres.comscience.gov

This crude extract is then subjected to column chromatography, most commonly using silica (B1680970) gel (60-120 mesh) as the stationary phase. phcogres.comnih.gov The separation is achieved by eluting the column with a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity. A common solvent system involves a mixture of n-hexane and ethyl acetate, with the ratio adjusted to effectively separate the different components. nih.gov The fractions collected from the column are monitored, often by Thin-Layer Chromatography (TLC), and those containing the pure compound are combined. nih.gov This method has been successfully used to isolate this compound alongside other triterpenoids from Cissus quadrangularis. phcogres.comscience.gov

Table 2: Column Chromatography Parameters for Triterpenoid (B12794562) Isolation

TLC and its high-performance variant, HPTLC, are crucial tools for the analysis of extracts containing this compound. They are used for the initial detection, monitoring the progress of column chromatography separations, and for quantitative analysis. ub.edunih.gov

The separation of isomeric triterpenoids like delta-amyrin, alpha-amyrin (B196046), and beta-amyrin (B1666858) can be challenging. Studies have shown that a combination of different TLC systems, including normal phase (silica gel) and reversed-phase (C18 RP), is effective for their qualitative determination. ebi.ac.uknih.gov For instance, the separation of isomeric triterpenols was successfully achieved for the first time using C18 RP-HPTLC plates. nih.govresearchgate.net

For visualization on TLC plates, since triterpenoids like amyrins are not readily visible under UV light, derivatization with spray reagents such as anisaldehyde-H2SO4 or vanillin-H2SO4 followed by heating is a common practice. ub.edumdpi.com HPTLC methods have been developed and validated for the quantification of related triterpenoids like β-amyrin, using densitometry for detection after derivatization. researchgate.net These methods are valued for their simplicity, precision, and accuracy, making them suitable for the routine analysis and quality control of herbal extracts and formulations. ub.eduresearchgate.netuni-giessen.de

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the successful separation of δ-amyrin acetate from its structural isomers, such as α-amyrin acetate and β-amyrin acetate. The subtle stereochemical differences among these pentacyclic triterpenoid isomers necessitate highly efficient and selective analytical methods, as conventional chromatographic techniques often fail to resolve them adequately. researchgate.netoup.com Research has demonstrated that while techniques like thin-layer chromatography (TLC) can be useful for initial screening, HPLC is indispensable for achieving baseline separation of amyrin isomers, particularly δ-amyrin. capes.gov.brnih.govebi.ac.uk

The development of a robust HPLC method hinges on the systematic optimization of several key chromatographic parameters, including the stationary phase, mobile phase composition, and detector settings. Reversed-phase (RP) chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the most commonly employed mode for this purpose.

Detailed research findings have led to the establishment of effective RP-HPLC protocols. A crucial aspect of method development is the choice of the stationary phase, with C18 (octadecylsilyl) columns being the most prevalent due to their hydrophobicity, which provides excellent retention and selectivity for nonpolar analytes like amyrin acetates. researchgate.netcapes.gov.brnih.gov

The composition of the mobile phase is another critical factor that is fine-tuned to achieve optimal separation. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient. Common mobile phases consist of mixtures of an organic modifier, such as acetonitrile (B52724) or methanol, and water. researchgate.netnih.gov For instance, a mobile phase of acetonitrile and water in a 90:10 (v/v) ratio has been successfully used for the partial separation of various triterpene alcohol acetates. nih.gov Similarly, a methanol-water mixture (94:6 v/v) has proven effective for resolving α-amyrin acetate and β-amyrin acetate, a method that can be adapted for separating the delta isomer. researchgate.net The separation of δ-amyrin from other amyrins has been specifically accomplished using RP-HPLC. capes.gov.brnih.govebi.ac.uk

Detection is typically performed using a UV detector set at a low wavelength, commonly around 205 nm or 210 nm, as triterpenoids lack strong chromophores, exhibiting only end-absorption in the far-UV region. researchgate.netnih.govglobalresearchonline.net The combination of a C18 column with a methanol-water or acetonitrile-water mobile phase and UV detection forms the foundation of most successful HPLC methods for amyrin acetate isomer separation. researchgate.netnih.govglobalresearchonline.net

The following interactive data table summarizes various HPLC conditions reported in the literature for the separation of amyrin isomers and their acetates, providing a valuable reference for method development.


Biosynthesis and Biotransformation Pathways of Delta Amyrin Acetate

Enzymatic Elucidation of delta-Amyrin (B1253152) Formation

The formation of the fundamental triterpene skeleton, from which delta-amyrenol is derived, is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).

Oxidosqualene cyclases (OSCs) are pivotal enzymes in eukaryotic triterpenoid (B12794562) and sterol biosynthesis. They catalyze the cyclization of the acyclic precursor, 2,3-oxidosqualene, into a diverse array of polycyclic compounds. This intricate process involves a series of carbocation rearrangements, leading to the formation of tetracyclic and pentacyclic skeletons, often with multiple stereogenic centers nih.govrsc.orgmdpi.commdpi.comacs.orgmdpi.comrsc.orgbiorxiv.org. OSCs are highly specific, with different enzymes producing distinct triterpene skeletons, such as cycloartenol, lanosterol, lupeol, α-amyrin, and β-amyrin nih.govmdpi.comacs.orgmdpi.comrsc.orgbiorxiv.orgub.edu. Plants, in particular, possess multiple OSCs that compete for the same substrate, contributing to the vast structural diversity of plant triterpenoids mdpi.comacs.org. The cyclization catalyzed by OSCs represents a critical branch point between primary and secondary metabolism nih.govmdpi.com.

While the general role of OSCs in triterpenoid cyclization is well-established, specific characterization of an enzyme exclusively dedicated to the formation of delta-amyrenol (the precursor alcohol to delta-amyrenol acetate) as "delta-Amyrin Synthase (DAMSY)" is not detailed in the provided literature. However, it is understood that specific OSCs are responsible for producing various amyrin isomers, including α-amyrin and β-amyrin acs.orgmdpi.comrsc.orgbiorxiv.orgub.edu. The precise specificity of an OSC determines the exact carbon skeleton and stereochemistry of the resulting triterpene rsc.org. Research efforts are ongoing to identify and characterize the full spectrum of OSCs and their unique catalytic mechanisms that lead to the vast array of plant triterpenoids, which would include enzymes capable of producing delta-amyrenol nih.govmdpi.comacs.org.

Acetylation Mechanisms in delta-Amyrin Biosynthesis

Following the formation of the triterpene skeleton, such as delta-amyrenol, acetylation can occur to produce triterpene esters like delta-amyrenol acetate (B1210297). This post-cyclization modification is typically mediated by acetyltransferases.

These enzymes utilize acetyl-CoA as the acetyl group donor to esterify hydroxyl groups on the triterpene backbone rsc.orgnih.govresearchgate.net. For example, a triterpene acetyltransferase (LsTAT1) identified in lettuce has demonstrated the ability to acetylate various pentacyclic triterpenes, including β-amyrin, α-amyrin, and lupeol, using acetyl-CoA nih.gov. Similarly, a promiscuous acetyltransferase from Arabidopsis thaliana (THAA2) has been shown to acetylate the C-3 hydroxyl group of a broad range of triterpenes rsc.org. While these studies focus on other amyrin isomers, they illustrate the general enzymatic machinery and substrate specificity principles involved in forming triterpene acetates, which would apply to delta-amyrenol acetate as well.

In Vitro and In Vivo Biotransformation Studies of Triterpenoids

Biotransformation studies explore the modification of triterpenoids using biological systems, either in isolated enzyme preparations (in vitro) or within living cells or organisms (in vivo).

In Vitro Biotransformation Studies: Microbial transformations represent a significant approach in in vitro biotransformation. For instance, the bacterium Rhodobacter sphaeroides has been observed to transform β-amyrin acetate, yielding β-amyrin, (3β)-olean-12-ene-3,23-diol, and erythrodiol, indicating capabilities for deacetylation and hydroxylation nih.gov. Fungi, such as Glomerella fusarioides, have also been employed to biotransform various triterpene classes, including cycloartane-type compounds researchgate.net. Furthermore, enzymatic esterification principles, demonstrated by the use of immobilized lipases like Candida antarctica lipase (B570770) for the synthesis of isoamyl acetate, suggest potential enzymatic routes for the acetylation of triterpenes researchgate.net.

In Vivo Biotransformation Studies: In the context of triterpenoid biosynthesis, in vivo biotransformation often refers to metabolic engineering strategies where genes encoding specific enzymes are introduced into host organisms, such as yeast or plant cells, to produce target compounds. For example, engineered yeast strains have been developed for the biosynthesis of β-amyrin biorxiv.orgnih.gov. More directly relevant to acetate formation, heterologous expression of OSCs and acetyltransferases in systems like yeast and tobacco has successfully led to the production of various triterpene acetates, including taraxasterol (B1681928) acetate, ψ-taraxasterol acetate, β-amyrin acetate, and α-amyrin acetate mdpi.comnih.gov. These studies highlight the potential for utilizing engineered biological systems to produce delta-amyrenol acetate by co-expressing the relevant OSC and acetyltransferase enzymes.

Mechanistic Biological Investigations of Delta Amyrin Acetate and Analogues

Elucidation of Biological Pathways and Signaling Cascades

Antidyslipidemic Mechanisms

Delta-Amyrin (B1253152) acetate (B1210297) and its close analogues, such as beta-amyrin (B1666858) palmitate, have demonstrated notable antidyslipidemic properties. Studies investigating these effects in models of dyslipidemia, such as hamsters fed a high-fat diet, have revealed significant improvements in lipid profiles chemfaces.comnih.govresearchgate.net. Specifically, beta-amyrin acetate was found to reduce low-density lipoprotein (LDL) levels by 36% and increase the high-density lipoprotein cholesterol to total cholesterol (HDL-C/TC) ratio by 49%. Beta-amyrin palmitate showed even greater efficacy in LDL reduction (44%) while increasing the HDL-C/TC ratio by 28%, with both compounds administered at a dose of 10 mg/kg chemfaces.comnih.govresearchgate.net.

The underlying mechanism for these lipid-lowering effects is attributed, in part, to the significant inhibition of HMG-CoA reductase chemfaces.comnih.govresearchgate.net. This enzyme plays a critical role in the mevalonate (B85504) pathway, a key pathway for cholesterol biosynthesis. Furthermore, broader amyrin compounds have been implicated in modulating signaling pathways involved in lipid metabolism, such as the AMPK-mTORC1-SREBP1 pathway, contributing to the prevention and treatment of conditions like non-alcoholic fatty liver disease (NAFLD) researchgate.netnih.gov.

Data Table 1: Antidyslipidemic Effects of Amyran Acetate Derivatives

CompoundLDL Reduction (%)HDL-C/TC Ratio Increase (%)HMG-CoA Reductase Inhibition
β-Amyrin acetate3649Significant
β-Amyrin palmitate4428Significant

Antifungal Mechanisms

Research indicates that amyrin derivatives, including alpha- and beta-amyrin acetate, possess antifungal activity against various Candida species. These compounds have demonstrated inhibitory effects within a concentration range of 30 to 250 µg/mL nih.gov. Beyond direct growth inhibition, these derivatives, particularly amyrin formiates and acetates, have shown potential in hindering the adhesion of Candida albicans to human epithelial cells, a crucial step in fungal pathogenesis nih.gov.

The mechanistic basis for the antifungal action of beta-amyrin against Candida albicans involves several cellular disruptions. These include an increase in reactive oxygen species (ROS) concentration, a disruption of intracellular calcium (Ca2+) homeostasis, and a subsequent decrease in mitochondrial membrane potential, leading to mitochondrial dysfunction nih.gov. These events collectively result in oxidative damage, depletion of glutathione, DNA fragmentation, and ultimately, the induction of programmed cell death (apoptosis) in the yeast nih.gov. While inhibition of ergosterol (B1671047) biosynthesis is a well-established target for antifungal agents nih.govdrexel.edumdpi.com, specific direct interactions of delta-Amyrin acetate with this pathway are less detailed in the available literature.

Data Table 2: Antifungal Activity of Amyran Acetate Derivatives against Candida spp.

CompoundMinimum Inhibitory Concentration Range (µg/mL)
α-Amyrin acetate30-250
β-Amyrin acetate30-250

Antispasmodic Profile and Mechanisms

Alpha-Amyrin (B196046) acetate is recognized for its antispasmodic profile and its ability to induce smooth muscle relaxation medchemexpress.comresearchgate.net. Studies have shown that this compound can inhibit contractions and spasms in isolated smooth muscle preparations, suggesting a role in gastrointestinal motility regulation researchgate.netwho.int.

The mechanisms underlying these antispasmodic effects are multifaceted and likely involve the modulation of ion channels critical for smooth muscle function. This includes the potential inhibition of voltage-dependent calcium channels (VDCCs), which are central to initiating muscle contraction by controlling calcium influx mdpi.comnih.govnih.govfrontiersin.org. Additionally, amyrin derivatives may influence other ion channels that regulate membrane potential, thereby impacting smooth muscle excitability and contractility. Competitive antagonism of calcium entry into smooth muscle cells has also been proposed as a key mechanism contributing to the observed relaxation nih.gov.

Immune Cell Modulation

Amyrins, including alpha- and beta-amyrin, exhibit significant immunomodulatory effects, acting as potent anti-inflammatory agents. Research has demonstrated that alpha-Amyrin acetate can lead to a reduction in total leucocyte count by 60.3% and suppress neutrophil infiltration by 47.9% in experimental inflammatory models nih.gov. These compounds contribute to the modulation of both innate and adaptive immune responses by influencing immune cell activity and regulating the production of cytokines researchgate.net.

Specifically, these triterpenes have been shown to diminish pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), while potentially promoting the production of anti-inflammatory cytokines like interleukin-4 (IL-4) researchgate.netresearchgate.net. Furthermore, alpha-Amyrin acetate has been identified as an inhibitor of Th17 polarization, a process linked to autoimmune diseases, by reducing the expression of key transcription factors STAT3 and RORγt nih.gov.

The observed anti-inflammatory actions are mechanistically linked to the modulation of critical signaling pathways, including NF-κB, MAPK, and JAK/STAT researchgate.net. More specifically, the reduction of cyclooxygenase-2 (COX-2) expression and the inhibition of NF-κB and CREB signaling pathways are key mechanisms contributing to the anti-inflammatory and anti-infiltration effects of amyrins researchgate.netresearchgate.net.

Data Table 3: Immune Cell Modulation by α-Amyrin Acetate

Parameter MeasuredEffectValue/Percentage
Total Leucocyte CountReduction60.3%
Neutrophil InfiltrationSuppression47.9%
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)ReductionNot specified
Th17 PolarizationInhibitionNot specified

Compound List

this compound

alpha-Amyrin acetate

beta-Amyrin acetate

alpha-Amyrin

beta-Amyrin

beta-Amyrin palmitate

alpha-Amyrin formiate

beta-Amyrin formiate

Lupeol

Lupeol acetate

Squalene

Betulin

Quercetin

Resveratrol

Stigmasterol

γ-Sitosterol

Ferruginol

Daturaolone

Canophyllic acid

Isocalophyllic acid

Amentoflavone

Structure Activity Relationship Sar Analyses of Delta Amyrin Acetate

Computational Chemistry Approaches for Activity Prediction

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as delta-amyrin (B1253152) acetate (B1210297), and its biological targets at a molecular level. These in silico methods are essential for predicting the compound's activity and guiding further experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method allows for the visualization of the binding mode and the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

In the context of amyrin acetates, molecular docking studies have been performed on isomers like α-amyrin acetate to understand their interactions with biological macromolecules. For instance, the interaction of α-amyrin acetate with DNA has been investigated, revealing its potential to bind to the minor groove of the DNA helix. nih.gov Such studies provide insights into the binding energy and the specific amino acid residues or nucleotides involved in the interaction. While no specific molecular docking studies on delta-amyrin acetate are prominently reported, this methodology would be crucial in identifying its potential protein targets and understanding the initial binding events that trigger a biological response.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the 3D structure of this compound.

Identification and preparation of the 3D structure of a potential biological target (e.g., an enzyme or receptor).

Utilizing docking software to predict the binding poses of this compound within the active site of the target.

Analysis of the resulting poses to determine the most stable interaction and the key residues involved.

The binding affinity, often expressed as a docking score or binding energy, can then be correlated with experimental biological activity.

Parameter Description
LigandThis compound
ReceptorA specific protein target (e.g., enzyme, receptor)
Docking SoftwareAutoDock, Glide, GOLD, etc.
OutputBinding poses, docking scores, interaction analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules.

These simulations can confirm the stability of the binding pose predicted by docking and reveal any conformational changes that may occur upon ligand binding. For the isomers α-amyrin and β-amyrin, MD simulations have been used to assess the stability of their complexes with enzymes like oxidosqualene cyclases. nih.govresearchgate.net These studies help in understanding the subtle differences in the interactions of closely related isomers with their targets.

For this compound, an MD simulation would typically involve:

Taking the best-docked pose of the this compound-target complex as the starting point.

Placing the complex in a simulated physiological environment (e.g., a water box with ions).

Running the simulation for a specific period (nanoseconds to microseconds) to observe the trajectory of the atoms.

Analyzing the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of the protein and ligand.

Simulation Parameter Purpose
System SetupSolvated this compound-protein complex
Simulation TimeTypically in the nanosecond to microsecond range
Analysis MetricsRMSD, RMSF, hydrogen bond analysis, binding free energy calculations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, untested compounds and for understanding which molecular properties are most important for a particular biological effect.

While specific QSAR models for the neuroprotective activity of this compound have not been detailed in the literature, the development of such a model would require a dataset of structurally related compounds with their corresponding measured neuroprotective activities. The process would involve:

Generating a set of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates these descriptors with the biological activity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the neuroprotective potential of this compound and to design new analogues with improved activity.

Synthetic Modification and Semisynthesis for SAR Probing

Synthetic and semisynthetic approaches are essential for experimentally validating the predictions from computational models and for exploring the SAR of a compound in a systematic manner. By modifying specific functional groups or stereocenters of this compound, researchers can directly assess their impact on biological activity.

The acetate group at the C-3 position of the amyrin scaffold is a key feature of this compound. To determine the importance of this moiety, a common strategy is to synthesize or isolate the corresponding alcohol, delta-amyrin, and compare its biological activity with that of the acetate ester.

A significant difference in activity between delta-amyrin and this compound would indicate a crucial role for the acetate group. This role could be related to several factors, including:

Lipophilicity: The acetate group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its intracellular target.

Binding Interactions: The ester functionality may be directly involved in binding to the biological target through hydrogen bonding or other interactions.

Metabolic Stability: The acetate group may influence the metabolic fate of the compound, potentially acting as a prodrug that is hydrolyzed in vivo to the active alcohol form.

Comparative studies on isomers like β-amyrin and β-amyrin acetate have shown that both forms can exhibit significant biological activities, such as anti-diabetic effects, though direct comparisons highlighting the specific contribution of the acetate group are often part of more extensive SAR studies. researchgate.net

Compound Functional Group at C-3 Potential Impact on Activity
delta-AmyrinHydroxyl (-OH)Baseline activity, polarity
This compoundAcetate (-OAc)Increased lipophilicity, potential for specific binding interactions

Stereochemistry plays a critical role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. nih.govnih.gov The specific three-dimensional arrangement of atoms in this compound is crucial for its recognition and binding to its target.

To probe the impact of stereochemistry, researchers can synthesize stereoisomers of this compound and evaluate their biological activities. A comparison of the activity of different stereoisomers can provide valuable information about the steric requirements of the biological target and the optimal conformation for binding. While the synthesis of such complex natural products is challenging, it is a powerful approach for elucidating detailed SAR.

Advanced Analytical and Spectroscopic Characterization of Delta Amyrin Acetate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for determining the precise molecular structure and confirming the identity of delta-Amyrin (B1253152) acetate (B1210297). These techniques provide detailed insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, offering detailed information about the molecular framework of delta-Amyrin acetate. Both proton (1H) and carbon-13 (13C) NMR spectra provide characteristic signals that, when analyzed collectively, confirm the compound's structure.

The 1H NMR spectrum of this compound typically exhibits signals corresponding to its numerous methyl groups, the acetate methyl protons, and the proton attached to the carbon bearing the acetoxy group, along with olefinic protons. For this compound, specific signals have been reported, including singlets for several methyl groups in the region of δ 0.73–1.07 ppm, an acetate methyl group at δ 2.04 ppm, and a multiplet for the proton at the acetoxy-bearing carbon (C-3) around δ 4.50 ppm phcogres.com. While the olefinic proton signal for this compound is not explicitly detailed in all sources, related amyrins show olefinic protons typically around δ 5.1–5.2 ppm researchgate.net or δ 5.11–5.19 ppm rsc.org for alpha-amyrin (B196046) acetate.

The 13C NMR spectrum provides information about the carbon skeleton. For this compound, key signals include the ester carbonyl carbon (C=O) of the acetate group resonating around δ 171.04 ppm and the acetate methyl carbon at approximately δ 21.33 ppm phcogres.com. The olefinic carbons, characteristic of the triterpenoid (B12794562) backbone, are observed at δ 142.67 and 145.21 ppm, indicating a double bond between C-13 and C-18 phcogres.com. Other carbon signals, including those for the numerous methyl groups and the complex ring structures, appear in the aliphatic region, generally between δ 21.30 and 59.07 ppm rsc.org, phcogres.com.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning signals and confirming the stereochemistry and connectivity of the complex triterpenoid structure. These methods allow for the discrimination between isomeric compounds, such as alpha-amyrin, beta-amyrin (B1666858), and delta-amyrin, by revealing through-bond and through-space correlations between nuclei ebi.ac.uk, researchgate.net.

Table 1: Representative NMR Spectral Data for this compound

Type of NMRChemical Shift (δ, ppm)Assignment / DescriptionReference
1H NMR0.73 (s, 3H)Methyl protons phcogres.com
0.84 (s, 3H)Methyl protons phcogres.com
0.87 (s, 3H)Methyl protons phcogres.com
0.94 (s, 3H)Methyl protons phcogres.com
0.96 (s, 3H)Methyl protons phcogres.com
1.01 (s, 3H)Methyl protons phcogres.com
1.07 (s, 3H)Methyl protons phcogres.com
2.04 (s, 3H)Acetate methyl protons phcogres.com
4.50 (m, 1H)Proton at C-3 (bearing acetoxy group) phcogres.com
~5.1–5.2 (m, 1H)Olefinic proton (typical for amyrins) researchgate.net
13C NMR21.33Acetate methyl carbon phcogres.com
~23–59Aliphatic carbons (methyls, CH, CH2, CH3) rsc.org, phcogres.com
142.67Olefinic carbon (C-13 or C-18) phcogres.com
145.21Olefinic carbon (C-13 or C-18) phcogres.com
171.04Ester carbonyl carbon (C=O) of acetate group phcogres.com

Mass Spectrometry (MS, MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and providing characteristic fragmentation patterns that aid in the identification and structural confirmation of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

This compound has a molecular formula of C32H52O2, corresponding to a molecular weight of approximately 468.8 g/mol chemfaces.com, nih.gov, guidechem.com. In mass spectrometry, it can be detected as a molecular ion ([M]+) or through adduct ions such as [M+H]+ or [M+Na]+ semanticscholar.org, mdpi.com. Tandem mass spectrometry (MS/MS) is particularly valuable for distinguishing between isomers of amyrins and their derivatives by analyzing their specific fragmentation pathways ebi.ac.uk, researchgate.net. Common fragmentation events for triterpenoid acetates include the loss of the acetyl group (CH3COO-, 43 Da) or the entire acetoxy group researchgate.net, researchgate.net. Characteristic fragment ions associated with the amyrin skeleton, such as those arising from retro-Diels-Alder fragmentation of ring C (e.g., m/z 218, 203, 189), are also observed researchgate.net.

Table 2: Key Mass Spectrometric Data for this compound

Ion Type / Fragmentm/z Value (approx.)Description / SignificanceReference
Molecular FormulaC32H52O2Elemental composition chemfaces.com, nih.gov, guidechem.com
Molecular Weight468.8 g/mol Calculated molecular weight chemfaces.com, nih.gov, guidechem.com
[M+Na]+~491Sodium adduct ion, commonly observed in ESI-MS semanticscholar.org
[M+H]+~469Protonated molecular ion mdpi.com
[M]+~468Molecular ion (observed in EI-MS) semanticscholar.org
Fragmentationm/z 425[M-CH3COO]+ or similar, loss of acetyl group mdpi.com, researchgate.net, researchgate.net
Fragmentationm/z 218, 203, 189Characteristic fragment ions for amyrin skeleton researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting the absorption of infrared radiation at characteristic frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy, while less informative for the structural elucidation of saturated triterpenoids like this compound due to the lack of extensive conjugated systems, is often employed as a detection method in chromatography.

IR spectroscopy of this compound reveals key functional groups. A strong absorption band in the region of 1726–1734 cm-1 is indicative of the ester carbonyl (C=O) stretch of the acetate group rsc.org, phcogres.com. Further evidence for the acetate ester comes from the C-O stretching vibrations, typically observed around 1240–1245 cm-1 rsc.org, phcogres.com, spectroscopyonline.com. The presence of aliphatic C-H bonds, characteristic of the triterpenoid structure, is confirmed by absorption bands in the 2850–3000 cm-1 range rsc.org, phcogres.com, semanticscholar.org. A weak absorption around 1455 cm-1 can be attributed to C=C stretching within the ring system rsc.org.

UV-Vis spectroscopy is primarily used for quantitative analysis and detection in HPLC. Since this compound lacks significant chromophores in the UV-Vis region, it typically shows weak absorption or no distinct absorption maxima relevant for structural identification. Its presence is usually monitored by UV detection at lower wavelengths (e.g., 210 nm) where many organic compounds absorb ebi.ac.uk, researchgate.net, nih.gov.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Absorption Band (cm-1)Functional Group / VibrationSignificanceReference
1726–1734C=O stretch (ester)Presence of the acetate ester carbonyl group rsc.org, phcogres.com
1240–1245C-O stretch (ester)Ester linkage of the acetate group rsc.org, phcogres.com, spectroscopyonline.com
2850–3000C-H stretch (aliphatic)Presence of saturated hydrocarbon chains and rings rsc.org, phcogres.com, semanticscholar.org
~1455C=C stretchUnsaturated bond within the triterpenoid skeleton rsc.org

Chromatographic Analytical Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence in plant extracts or synthesized samples.

Optimization of High-Performance Liquid Chromatography (HPLC) Parameters for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis and purification of triterpenoids, including this compound. The separation is typically achieved using reversed-phase chromatography, most commonly with C18 stationary phases ebi.ac.uk, researchgate.net, nih.gov.

Optimization of HPLC parameters is critical for achieving good resolution and accurate purity assessment. This involves selecting an appropriate mobile phase, flow rate, column temperature, and detection wavelength. Typical mobile phases consist of mixtures of organic solvents such as acetonitrile (B52724) or methanol, often with water or a buffered aqueous phase ebi.ac.uk, researchgate.net, nih.gov, mdpi.com. Gradient elution is frequently used to separate compounds with a range of polarities. Detection is commonly performed using UV detectors, often at wavelengths around 210 nm, where many organic molecules exhibit absorption ebi.ac.uk, researchgate.net, nih.gov, mdpi.com. Mass spectrometric detection (LC-MS) provides higher specificity and allows for the confirmation of molecular weight and structural features ebi.ac.uk, researchgate.net, nih.gov. For instance, specific elution systems involving isopropanol:acetonitrile mixtures have been used for amyrin acetates researchgate.net.

Future Research Directions and Applications in Basic Science

Metabolomic and Lipidomic Profiling of delta-Amyrin (B1253152) Acetate (B1210297) Producing Organisms

Metabolomics and lipidomics are powerful "omics" technologies used to comprehensively identify and quantify the small-molecule metabolites and lipids within a biological system. Applying these techniques to organisms that produce delta-amyrin acetate is a critical first step in understanding its biosynthesis, regulation, and ecological function.

Future research will likely involve untargeted and targeted metabolomic profiling of plant species known to contain amyrin derivatives, such as those from the Scaevola genus. chemicalbook.com By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can create a detailed chemical inventory of these organisms. mdpi.comnih.govmdpi.com This approach allows for the identification of not only this compound but also its precursor molecules, downstream derivatives, and other co-occurring metabolites. Such analyses can reveal how the concentration of these compounds changes in response to developmental stages or environmental stress. mdpi.comnih.gov For instance, studies on Centella asiatica have shown that treatment with elicitors like methyl jasmonate can significantly alter the profile of triterpenoids, providing insights into the metabolic pathways that could be manipulated to increase production. mdpi.comnih.gov

Lipidomic profiling is also essential, as triterpenoids are synthesized via the isoprenoid pathway, which shares precursors with sterols and other lipids. nih.gov Understanding the lipid dynamics within a producing organism can shed light on the allocation of metabolic resources and the potential competition between different biosynthetic pathways. nih.govfrontiersin.org

Metabolite ClassExample CompoundTypical Role in PlantAnalytical Technique
Triterpenoids Ursolic Acid, Oleanolic AcidDefense, Growth RegulationLC-MS, GC-MS
Flavonoids Quercetin, NaringeninAntioxidant, UV ProtectionLC-MS
Phenolic Acids Chlorogenic Acid, Gallic AcidDefense, AllelopathyLC-MS
Lipids PhosphatidylinositolsMembrane Structure, SignalingLC-MS
Amino Acids Proline, ArgininePrimary Metabolism, Stress ResponseLC-MS, NMR

This table illustrates the types of metabolites typically identified alongside triterpenoids in plant metabolomic studies. Data compiled from multiple sources. nih.govmdpi.com

Genetic Engineering and Synthetic Biology for Enhanced Triterpenoid (B12794562) Production

The low abundance of many valuable triterpenoids in their natural sources is a significant barrier to research and commercialization. frontiersin.org Genetic engineering and synthetic biology offer a promising solution by transferring the biosynthetic pathway into robust microbial hosts, such as Saccharomyces cerevisiae (baker's yeast) or Yarrowia lipolytica, and optimizing them for high-yield production. nih.govsingaporetech.edu.sg

Future research on this compound would leverage the extensive work already done on its isomers, α- and β-amyrin. nih.govnih.gov Key strategies include:

Pathway Reconstruction: Identifying and cloning the specific oxidosqualene cyclase (OSC) responsible for producing the delta-amyrin scaffold and introducing it into a microbial host.

Precursor Supply Enhancement: Overexpressing key upstream genes in the mevalonate (B85504) (MVA) pathway, such as those encoding for HMG-CoA reductase (HMG1) and farnesyl diphosphate (B83284) synthase (ERG20), to increase the pool of the precursor 2,3-oxidosqualene. nih.govsingaporetech.edu.sg

Minimizing Competing Pathways: Downregulating or knocking out genes that divert precursors away from triterpenoid synthesis, such as those in the sterol biosynthesis pathway. frontiersin.org

Protein and Fermentation Engineering: Modifying the synthase enzyme itself to improve its catalytic efficiency and optimizing fermentation conditions to maximize yield. nih.govnih.gov

Studies on β-amyrin have demonstrated the power of these approaches, achieving titers as high as 2.6 g/L in fed-batch fermentation by compartmentalizing the pathway and mitigating the inhibitory effects of intermediates like squalene. nih.gov

Engineering StrategyTarget Gene(s)Host OrganismResulting Amyrin TiterFold Increase (Approx.)
Baseline Production CrMAS (amyrin synthase)Y. lipolytica~4 mg/L1x
Precursor Enhancement Overexpression of HMG1, ERG20Y. lipolytica~80 mg/L20x
Protein Engineering CrMAS L323A variant + HMG1/ERG20Y. lipolytica~125 mg/L31x
Pathway Compartmentalization Peroxisome targeting + "push-pull-restrain"S. cerevisiae347 mg/LN/A (vs. cytosol strain)
Fed-Batch Fermentation Optimized compartmentalized strainS. cerevisiae2.6 g/LN/A (vs. flask culture)

This table summarizes representative results from metabolic engineering studies aimed at enhancing α- and β-amyrin production in yeast. These strategies provide a template for future work on this compound. Data adapted from multiple sources. nih.govnih.gov

Investigation of Synergistic Effects with Co-occurring Phytochemicals

Phytochemicals in nature rarely act in isolation. The biological effect of a plant extract is often the result of complex interactions between its many constituents. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Investigating the potential synergistic effects of this compound with other phytochemicals found in its native plant source is a crucial area for future research.

Studies on other triterpenoids provide a strong precedent. For example, the triterpenoids ursolic acid and oleanolic acid have been shown to act synergistically with the flavonoid dihydromyricetin, enhancing their combined antimicrobial activity against various bacterial strains. nih.govmdpi.comresearchgate.net This suggests that the triterpenoid may weaken the bacterial cell membrane, allowing the flavonoid to exert its intracellular effect more potently. Similarly, synergistic anti-inflammatory and antioxidant effects have been observed when different classes of phytochemicals, such as triterpenoids, flavonoids, and phenolic compounds, are combined. nih.govmdpi.comresearchgate.net

Future studies should test combinations of purified this compound with other compounds isolated from the same plant. By evaluating these combinations in various bioassays, researchers can identify synergistic interactions that could explain the traditional uses of the plant and open avenues for developing potent, multi-component formulations. researchgate.net

Compound(s)Target OrganismIndividual Effect (% Growth)Combined Effect (% Growth)Interaction Type
Ursolic Acid (UA) S. aureus80%40% (with OA)Synergy
Oleanolic Acid (OA) S. aureus85%40% (with UA)Synergy
Dihydromyricetin (DHM) E. coli90%40% (with UA)Synergy
Ursolic Acid (UA) E. coli80%40% (with DHM)Synergy

This table illustrates the synergistic antimicrobial effects observed between triterpenoids (ursolic acid, oleanolic acid) and a flavonoid (dihydromyricetin). Growth percentages are illustrative based on reported inhibition data. A similar approach could be used to test this compound. Data based on findings from Szliszka et al. nih.govmdpi.comresearchgate.net

Development of Research Tools and Probes Based on the this compound Scaffold

The unique, rigid, and stereochemically complex three-dimensional structure of pentacyclic triterpenoids makes them ideal starting points, or "scaffolds," for the synthesis of novel molecules for use in chemical biology and drug discovery. nih.govresearchgate.net These scaffolds can be chemically modified to create libraries of new compounds with diverse functionalities.

The this compound scaffold holds significant promise for this application. Its core structure can be functionalized at various positions to generate derivatives that can be used as:

Molecular Probes: By attaching fluorescent tags or biotin (B1667282) labels, derivatives of this compound could be created to visualize and track their interactions with cellular components, helping to identify their biological targets.

Pharmacological Tools: Synthetic modification can be used to enhance a specific biological activity or to develop selective inhibitors for particular enzymes or receptors. nih.gov This approach has been used with other triterpenes like betulinic and oleanolic acids to develop new anticancer agents. nih.gov

Fragment Libraries for Drug Discovery: The rigid scaffold can be used to position chemical fragments in specific spatial orientations, a valuable strategy in fragment-based drug discovery for identifying new binding interactions with protein targets.

This area of research transforms a natural product from a subject of study into a tool for studying other biological systems, greatly expanding its utility in basic science. nih.govresearchgate.net

Q & A

Q. What analytical techniques are critical for structural elucidation of delta-Amyrin acetate?

Structural characterization requires a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) and mass spectrometry (MS) . For example, ¹H-NMR can identify acetate proton signals at δ ~2.0–2.1 ppm, while ¹³C-NMR confirms the acetyl group (C=O at ~170–171 ppm) and triterpene backbone carbons. MS (e.g., ESI-MS) provides molecular ion peaks (m/z 468.8 [M+H]⁺) and fragmentation patterns to validate the structure .

Q. How is this compound isolated from natural sources?

Common protocols involve column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate mixtures) to separate triterpenoids. For instance, Bhutani et al. (1984) isolated this compound from Diospyros melanoxylon using sequential solvent partitioning followed by preparative TLC .

Q. What in vitro assays are used to evaluate its anti-inflammatory activity?

BV2 microglial cell lines are widely employed. Cells are cultured in DMEM with 5% FBS and treated with this compound (e.g., up to 50 µM). Activity is measured via nitric oxide (NO) inhibition assays or cytokine (IL-6, TNF-α) quantification using ELISA kits. Positive controls (e.g., dexamethasone) are essential for validation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized?

Acetylation of delta-Amyrin (parent alcohol) using acetic anhydride/pyridine under reflux is a standard method. Reaction efficiency depends on solvent purity, temperature control (70–80°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (methanol/chloroform) improves yield. Bohlmann et al. (1975) reported 85% yield using this approach .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Conduct meta-analyses to quantify heterogeneity across studies using I² statistics (proportion of total variation due to heterogeneity). For example, if in vitro anti-inflammatory IC₅₀ values vary between 0.75 µM and 5 µM, subgroup analyses (e.g., cell type, assay protocols) can identify confounding factors. Higgins et al. (2002) recommend presenting H or I² values to contextualize discrepancies .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

Use TPA-induced inflammation models (e.g., mouse ear edema) with topical application (ID₅₀ = 0.75 µM/ear). Include dose-response curves (0.1–10 µM) and measure plasma concentrations via HPLC-MS/MS . Parameterize bioavailability using non-compartmental analysis (NCA) and compare with oral/intravenous administration data .

Q. What statistical methods are recommended for validating synergistic effects in combination therapies?

Apply Chou-Talalay combination index (CI) analysis. Calculate CI values from dose-effect matrices (this compound + standard drugs). A CI < 1 indicates synergy. Pair this with isobolographic analysis to visualize interactions. Ensure replicates (n ≥ 6) and use ANOVA with post-hoc Tukey tests to confirm significance .

Methodological Guidance

Q. What controls are essential in anti-diabetic assays?

Include positive controls (e.g., metformin for glucose uptake assays) and vehicle controls (DMSO ≤0.1%). For in vivo models (e.g., streptozotocin-induced diabetic mice), validate hyperglycemia baseline before treatment and monitor weight/glucose levels weekly .

Q. How to address solubility limitations in bioactivity studies?

Use co-solvents (e.g., Cremophor EL or cyclodextrins) at non-toxic concentrations. Pre-test solvent effects on cell viability (MTT assay). For in vivo studies, optimize formulations via nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .

Data Presentation Standards

  • Tables : Include molecular weights, spectral data (NMR shifts), and bioactivity metrics (IC₅₀, EC₅₀) with error margins (e.g., 0.75 ± 0.05 µM).
  • Figures : Use dose-response curves (log-scale axes) and mechanism schematics (e.g., NF-κB pathway inhibition).
  • Supplemental Data : Provide raw spectral files, statistical analysis scripts, and detailed protocol deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
delta-Amyrin acetate
Reactant of Route 2
delta-Amyrin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.